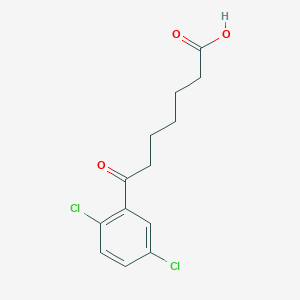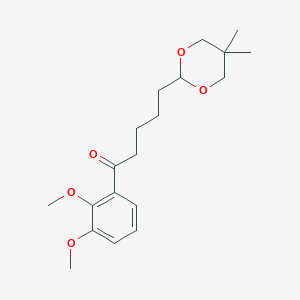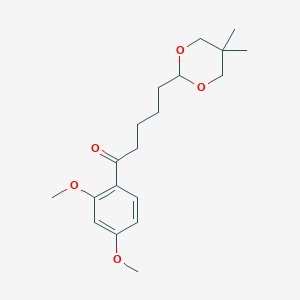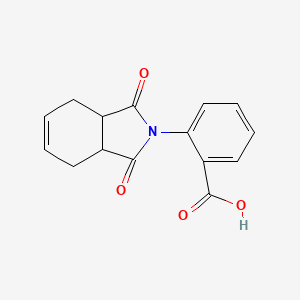
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Übersicht
Beschreibung
3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with methyl substituents at the 3’ and 4’ positions on the phenyl ring. This compound is a derivative of propiophenone and is used in various chemical synthesis processes due to its reactive ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone can be synthesized through several methods:
-
Oxidation of 1-(4-methylphenyl)-1-propanol: : This method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions to yield 3’,4’-dimethyl-3-(4-methylphenyl)propiophenone .
-
Sodium p-toluenesulfinate Method: : Another synthetic route involves the reaction of sodium p-toluenesulfinate with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for 3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
-
Oxidation: : The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide .
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Substitution: : The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Electrophilic Substitution Reagents: Halogens (e.g., bromine), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules due to its reactive ketone group .
-
Biology: : The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules .
-
Medicine: : It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties .
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of 3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
-
Protein Interactions: : It can interact with proteins, altering their conformation and function, which can affect cellular processes .
-
Signal Transduction Pathways: : The compound may influence signal transduction pathways by modulating the activity of key signaling molecules .
Vergleich Mit ähnlichen Verbindungen
3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:
-
4-Methylpropiophenone: : This compound has a similar structure but lacks the additional methyl groups at the 3’ and 4’ positions. It is used in similar applications but may have different reactivity and properties .
-
3,4-Dimethylphenol: : This compound has a phenol group instead of a ketone group, leading to different chemical reactivity and applications .
-
3,4-Dimethylbenzaldehyde: : This compound has an aldehyde group instead of a ketone group, which affects its reactivity and use in synthesis .
The uniqueness of 3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone lies in its specific substitution pattern and the presence of the reactive ketone group, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-8,10,12H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWQAINWRZRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644130 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-85-9 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















